molecular formula C10H20N2O2 B1469975 2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one CAS No. 1696630-31-5

2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one

Cat. No. B1469975
M. Wt: 200.28 g/mol
InChI Key: SAKAPPNOEJPHOC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, and more. For “2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one”, the average molecular weight is 156.225 Da . Other properties such as density, boiling point, and more are also provided .

Scientific Research Applications

In a study, the excited state dynamics of 2-amino-1,3,5-triazine was studied in different solvents using femtosecond time-resolved transient absorption and fluorescence up-conversion spectroscopy . An equilibrium state consisting of the bright ππ ∗ and dark n π ∗ states in 2-amino-1,3,5-triazine was directly observed in aqueous solution and its dynamics was found to be solvent sensitive .

  • Pharmaceutical Applications of Piperidine Derivatives

    • Field : Pharmaceutical Industry
    • Application Summary : Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods of Application : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results : More than 7000 piperidine-related papers were published during the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Synthesis of Anti-depressant Molecules

    • Field : Medicinal Chemistry
    • Application Summary : One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
    • Methods of Application : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • Results : This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
  • Biological Potential of Indole Derivatives

    • Field : Biological Chemistry
    • Application Summary : From the synthesized compounds, compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate (77) and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate (78) were most active with IC 50 values (0.060 μM and 0.045 μM respectively) .
    • Methods of Application : The compounds were synthesized and their biological activity was tested .
    • Results : The compounds showed significant biological activity with IC 50 values of 0.060 μM and 0.045 μM respectively .
  • Crizotinib-resistant Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1) Dual Inhibitor

    • Field : Oncology
    • Application Summary : A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .
    • Methods of Application : The compounds were synthesized and their inhibitory activity was tested .
    • Results : The compounds showed significant inhibitory activity against ALK and ROS1 .
  • Synthesis of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid

    • Field : Organic Chemistry
    • Application Summary : A novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid was developed .
    • Methods of Application : The process involves several steps of organic synthesis, including the use of 2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one as a starting material .
    • Results : The process resulted in the successful synthesis of the target compound .

properties

IUPAC Name

2-amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(11)10(13)12-5-3-4-9(6-12)7-14-2/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKAPPNOEJPHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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